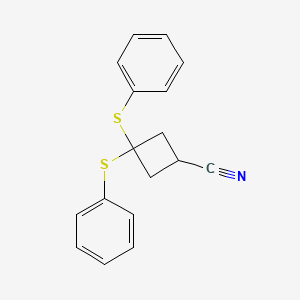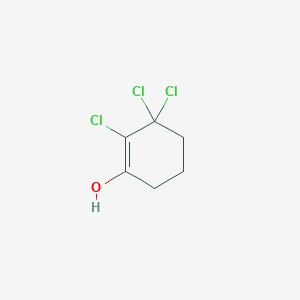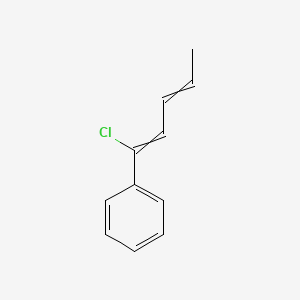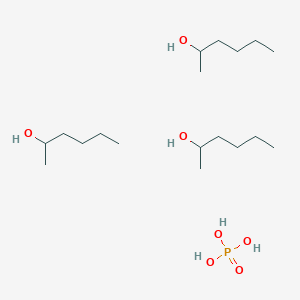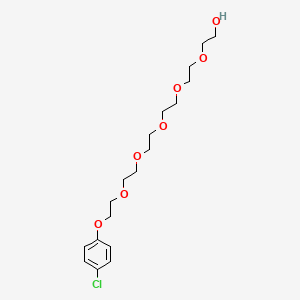
17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL: is a synthetic organic compound characterized by the presence of a chlorophenoxy group and multiple ether linkages
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-chlorophenol with a series of ethylene oxide units. The process can be summarized as follows:
Starting Material: 4-chlorophenol is reacted with ethylene oxide in the presence of a base such as potassium hydroxide (KOH) to form the intermediate compound.
Polymerization: The intermediate is then subjected to further polymerization with additional ethylene oxide units to achieve the desired chain length.
Final Product: The reaction mixture is purified to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions and ensure consistent product quality.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy compounds.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Polymer Science: Incorporated into polymer matrices to modify physical and chemical properties.
Biology:
Drug Delivery: Explored as a potential carrier for drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatibility: Studied for its biocompatibility and potential use in biomedical applications.
Medicine:
Therapeutics: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Diagnostics: Utilized in diagnostic assays and imaging techniques.
Industry:
Surfactants: Used as a surfactant in various industrial applications, including detergents and emulsifiers.
Lubricants: Incorporated into lubricant formulations to enhance performance and stability.
作用機序
The mechanism of action of 17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors on cell surfaces, modulating cellular responses.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Influence signal transduction pathways, leading to altered cellular functions.
類似化合物との比較
(4-Chlorophenoxy)acetic Acid: A plant growth regulator with similar structural features but different applications.
Chlorphenesin: A muscle relaxant with a chlorophenoxy group, used in medical applications.
Rafoxanide: An anthelmintic compound with a chlorophenoxy group, used in veterinary medicine.
Uniqueness:
Structural Features: The presence of multiple ether linkages and a long carbon chain distinguishes 17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL from other similar compounds.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.
特性
CAS番号 |
90213-20-0 |
|---|---|
分子式 |
C18H29ClO7 |
分子量 |
392.9 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-(4-chlorophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H29ClO7/c19-17-1-3-18(4-2-17)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-6-5-20/h1-4,20H,5-16H2 |
InChIキー |
FNOUSLMFYUXUCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCOCCOCCOCCOCCOCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


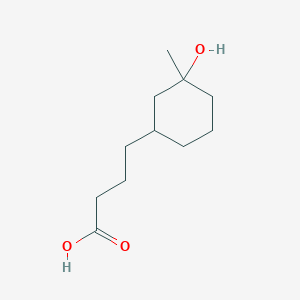

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
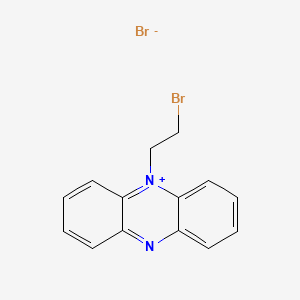
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
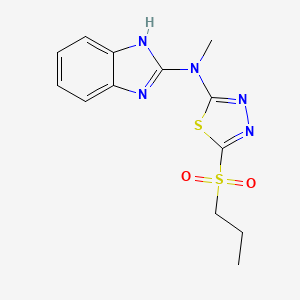
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
